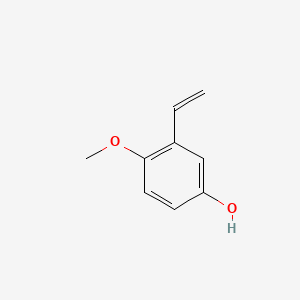
3-Ethenyl-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by a methoxy group and a vinyl group attached to a benzene ring. This compound is notable for its presence in various natural sources, including certain plants and foods, and is often associated with a smoky or spicy aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common approach involves the decarboxylation of ferulic acid, a naturally occurring compound found in plant cell walls. This reaction typically requires a catalyst, such as phenolic acid decarboxylase, and is carried out under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. For instance, transformed bamboo cells expressing bacterial phenolic acid decarboxylase have been used to produce this compound efficiently . This method leverages the natural metabolic pathways of the host cells to convert precursor molecules into this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Methoxy-3-formylphenol or 4-Methoxy-3-carboxyphenol.
Reduction: 4-Methoxy-3-ethylphenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer precursor for the synthesis of biobased polymers and copolymers.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use as a germination inhibitor and its potential therapeutic effects.
Industry: It is utilized in the production of flavors and fragrances due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Ethenyl-4-methoxyphenol can be compared with other similar compounds, such as:
2-Methoxy-4-vinylphenol:
4-Vinylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
153709-51-4 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.177 |
Nombre IUPAC |
3-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3 |
Clave InChI |
VYYOHGZXVVITFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)O)C=C |
Sinónimos |
Phenol, 3-ethenyl-4-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
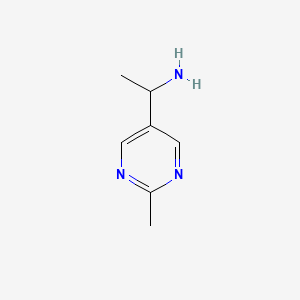
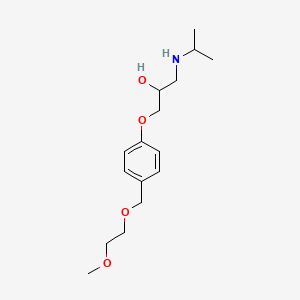

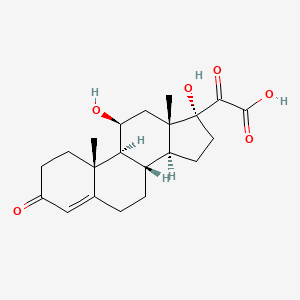
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
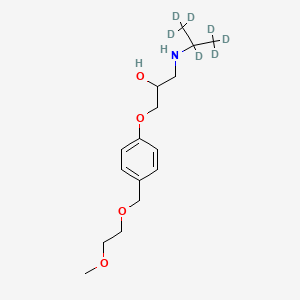
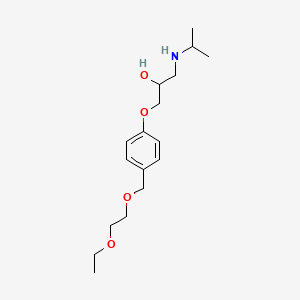

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)
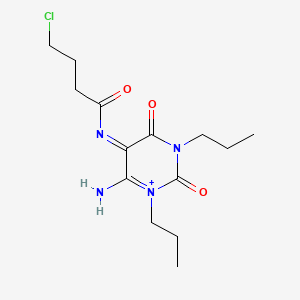
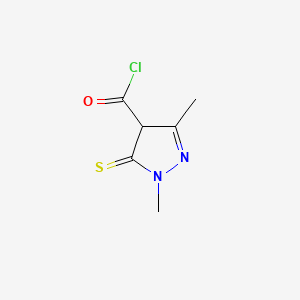
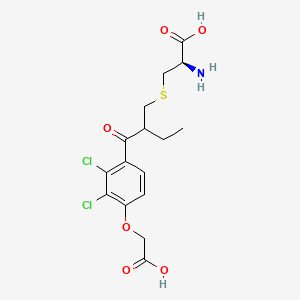
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
